N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound featuring a thiophene ring and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxyethylamine with thiophene-2-carboxylic acid to form an intermediate, which is then reacted with 3-(methylthio)phenyl isocyanate to yield the final oxalamide product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituents, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxalamide group can produce primary or secondary amines.
Scientific Research Applications
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxyethyl)-N2-phenyl oxalamide: Lacks the thiophene and methylthio groups, resulting in different chemical properties and reactivity.
N1-(2-hydroxy-2-(furan-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide: Contains a furan ring instead of a thiophene ring, which affects its electronic properties and reactivity.
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-phenyl oxalamide: Similar structure but lacks the methylthio group, leading to different biological activities.
Uniqueness
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to the presence of both the thiophene and methylthio groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-21-11-5-2-4-10(8-11)17-15(20)14(19)16-9-12(18)13-6-3-7-22-13/h2-8,12,18H,9H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIKXHKBUGLRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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